molecular formula C13H19NO B8192195 trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol

trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol

Cat. No.: B8192195
M. Wt: 205.30 g/mol
InChI Key: FLGMZFFCWQYRFZ-YPMHNXCESA-N
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Description

trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol: is an organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The presence of a benzyl group and a hydroxyl group attached to the pyrrolidine ring makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Hydroxylation: The hydroxyl group can be introduced through various methods, such as reduction of a carbonyl group or direct hydroxylation of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol can undergo oxidation to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.

    Substitution: Various substitution reactions can occur at the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated compounds.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.

    Receptor Binding: Investigated for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in treating neurological disorders.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    cis-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol: Similar structure but with a different stereochemistry.

    1-Benzyl-3-methyl-pyrrolidine: Lacks the hydroxyl group.

Uniqueness

The presence of both a benzyl group and a hydroxyl group in trans-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[(2R,3R)-1-benzyl-3-methylpyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-8-14(13(11)10-15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGMZFFCWQYRFZ-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H]1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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